3-methyl-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a pyrimidoindole core structure, which is a fused heterocyclic system, and includes functional groups such as a nitrophenylmethylsulfanyl moiety.
Preparation Methods
The synthesis of 3-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
3-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Indole derivatives, including this compound, are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 3-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
Molecular Formula |
C18H14N4O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-methyl-2-[(4-nitrophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C18H14N4O3S/c1-21-17(23)16-15(13-4-2-3-5-14(13)19-16)20-18(21)26-10-11-6-8-12(9-7-11)22(24)25/h2-9,19H,10H2,1H3 |
InChI Key |
HDDPYLHBVPLPON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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